2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C21H18ClN5O2S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18ClN5O2S/c1-29-18-6-4-5-17(13-18)23-19(28)14-30-21-25-24-20(15-7-9-16(22)10-8-15)27(21)26-11-2-3-12-26/h2-13H,14H2,1H3,(H,23,28) |
InChI Key |
CTZYNBFNABRJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Carbonyl Cyclization
Source describes the formation of 1,2,4-triazoles by condensing acyl hydrazides (4 ) with aromatic isothiocyanates (5 ) in ethanol, followed by base-catalyzed cyclization (Scheme 1). For this compound:
- 4-Chlorophenyl isothiocyanate reacts with N-(3-methoxyphenyl)acetohydrazide to form a thiosemicarbazide intermediate.
- Cyclization under alkaline conditions (e.g., NaOH/EtOH) yields the 1,2,4-triazole scaffold.
Reaction Conditions :
Sulfanyl Group Incorporation
The sulfanyl (-S-) linker is introduced via thiol-disulfide exchange or nucleophilic substitution.
Thiol-Disulfide Reaction
Source reports using diethyl disulfide (R₁-S-S-R₁) with halogenating agents (e.g., N-chlorosuccinimide) to generate sulfenyl chlorides in situ. These react with triazole intermediates:
- 3-Mercapto-1,2,4-triazole derivative reacts with diethyl disulfide and NCS in acetonitrile.
- The sulfenyl chloride intermediate couples with the acetamide moiety.
Reaction Conditions :
Nucleophilic Substitution
Source employs chloroacetamide derivatives to introduce the sulfanyl group:
- 3-Chloro-N-(3-methoxyphenyl)acetamide reacts with the triazole-thiolate anion (generated via NaH/THF).
- Stirring at 0–5°C for 2 hours yields the product.
Key Data :
Acetamide Coupling
The N-(3-methoxyphenyl)acetamide group is introduced via amide bond formation.
Acylation of 3-Methoxyaniline
Source details the synthesis of acetamides by reacting anilines with chloroacetyl chloride:
- 3-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with Et₃N as a base.
- The resulting 2-chloro-N-(3-methoxyphenyl)acetamide is purified via recrystallization.
Reaction Conditions :
Integrated Synthetic Routes
Combining the above steps, two primary pathways emerge:
Sequential Assembly (Linear Approach)
- Synthesize the 1,2,4-triazole core.
- Introduce the pyrrol-1-yl group.
- Attach the sulfanyl-acetamide moiety.
Convergent Approach
- Prepare the pyrrol-1-yl-triazole and sulfanyl-acetamide separately.
- Couple via nucleophilic substitution.
Advantages :
Optimization Strategies
Green Chemistry Techniques
Source highlights ultrasound-assisted synthesis for triazoles, reducing reaction times by 50% and improving yields to 80–85%.
Catalytic Enhancements
Source employs Fe/Cu nanocatalysts for click chemistry, achieving 74% yield in triazole formation.
Analytical Data
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Cyclization: Sulfuric acid, sodium hydroxide, and ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Cyclization: New heterocyclic compounds.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Biological Studies: It is used in studies to investigate its effects on cellular processes, including cell signaling, apoptosis, and gene expression.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-acetamide derivatives, many of which exhibit pharmacological relevance. Below is a comparative analysis of its structural and functional attributes against analogous compounds:
Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives
Key Observations
Substituent Impact on Physicochemical Properties
- The target compound ’s 3-methoxyphenyl and 1H-pyrrol-1-yl substituents distinguish it from analogs like 6r (benzo[d]thiazole) and VUAA1/OLC15 (pyridinyl groups). These differences likely influence solubility, melting points, and intermolecular interactions. For example, the pyrrole ring may enhance π-π stacking, whereas the methoxy group could increase lipophilicity .
- Compounds with bulkier substituents (e.g., naphthalen-1-yloxy in 6m ) often exhibit lower solubility compared to those with smaller groups like furan or pyridine .
Biological Activity Trends
- 6r demonstrates leukotriene biosynthesis inhibition, a property linked to its benzo[d]thiazole substituent, which may enhance binding to enzymatic targets .
- VUAA1 and OLC15 modulate insect odorant receptors, suggesting that pyridinyl and alkylphenyl groups are critical for ion channel interactions .
- The target compound ’s 4-chlorophenyl and 3-methoxyphenyl groups are structurally similar to ligands targeting inflammatory pathways, though direct evidence is lacking in the provided data.
Synthetic Yields and Feasibility
- High yields (>90%) are common in triazole-acetamide syntheses when using optimized conditions (e.g., KOH-mediated alkylation or cycloaddition) . The absence of yield data for the target compound suggests further optimization may be required.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The compound is synthesized via multi-step protocols involving:
- Condensation of 4-chlorophenyl and pyrrole derivatives to form the triazole core.
- Thioether linkage formation using mercaptoacetic acid derivatives.
- Final amidation with 3-methoxyaniline. Key conditions include anhydrous environments for amidation and precise stoichiometric ratios to avoid byproducts like disulfides . Methodological Tip: Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography with gradients optimized for polar functional groups .
Q. How can the molecular structure be confirmed experimentally?
Use a combination of:
- X-ray crystallography : Refine data with SHELXL (for small-molecule resolution) and visualize using ORTEP-3 for thermal ellipsoid diagrams .
- NMR spectroscopy : Assign peaks for the triazole (δ 8.1–8.3 ppm), sulfanyl (δ 3.5–3.7 ppm), and methoxyphenyl (δ 3.8 ppm) groups. Compare with calculated chemical shifts using software like ACD/Labs .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error .
Q. What biological activities have been preliminarily reported for this compound?
Initial studies suggest kinase inhibition (e.g., c-Kit or mTOR pathways) due to structural similarity to pyrazolo-triazole derivatives. In vitro assays using HEK293 cells showed IC₅₀ values in the low micromolar range . Methodological Tip: Use fluorescence-based kinase assays with ATP-competitive probes and validate via Western blotting for phosphorylation targets .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?
Apply DoE to variables like temperature, catalyst loading, and solvent polarity. For example:
- Use a Central Composite Design to model the effect of reaction time (12–24 hrs) and temperature (60–100°C) on amidation efficiency.
- Analyze via response surface methodology (RSM) to identify optimal conditions. Case Study: A flow-chemistry approach reduced side reactions by 30% when residence time was optimized using DoE .
Q. How to resolve contradictions in crystallographic data, such as disorder in the triazole ring?
Q. What structure-activity relationships (SAR) guide modifications for enhanced potency?
Key findings:
- The 4-chlorophenyl group is critical for hydrophobic binding; replacing it with electron-withdrawing groups (e.g., nitro) reduces activity.
- The pyrrole ring’s N-substitution modulates solubility; bulkier groups (e.g., adamantyl) improve membrane permeability but reduce aqueous stability . Methodological Tip: Synthesize analogs via Suzuki coupling for aryl modifications and assess logP values via HPLC .
Q. How can in silico modeling predict metabolic stability and toxicity?
Q. What protocols ensure compound stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
